N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a dihydrothienopyrimidine core substituted with a carboxamide group at position 6, a phenyl group at position 3, and a sulfanyl-linked 2-oxoethylamino moiety bearing a 3-(trifluoromethyl)phenyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Thieno[2,3-d]pyrimidine scaffold: Known for its role in kinase inhibition and antimicrobial activity .
- N,N-Diethyl carboxamide: Enhances solubility and modulates pharmacokinetic properties.
- Sulfanyl bridge: May influence redox activity or serve as a hydrogen-bond acceptor.
Synthetic routes for analogous thieno[2,3-d]pyrimidines involve cyclization of thiourea intermediates or functionalization via nucleophilic substitution at the sulfur position .
Properties
IUPAC Name |
N,N-diethyl-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O3S2/c1-4-33(5-2)25(37)22-16(3)21-23(39-22)32-26(34(24(21)36)19-12-7-6-8-13-19)38-15-20(35)31-18-11-9-10-17(14-18)27(28,29)30/h6-14H,4-5,15H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFCSEYZISJHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100976 | |
| Record name | N,N-Diethyl-3,4-dihydro-5-methyl-4-oxo-2-[[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]thio]-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540514-93-0 | |
| Record name | N,N-Diethyl-3,4-dihydro-5-methyl-4-oxo-2-[[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]thio]-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540514-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-3,4-dihydro-5-methyl-4-oxo-2-[[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]thio]-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: This is achieved through a nucleophilic substitution reaction, where a thiol group is introduced.
Attachment of the Phenyl and Trifluoromethylphenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.
Final Coupling and Functionalization: The final steps involve coupling reactions to attach the remaining functional groups, followed by purification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been shown to inhibit cancer cell proliferation in various cancer types, including leukemia and solid tumors. The specific compound under discussion may exhibit similar properties due to its structural analogies.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in various studies. Compounds with a thieno[2,3-d]pyrimidine backbone have demonstrated efficacy against a range of bacterial strains. This suggests that N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide could also possess antimicrobial activity.
Enzyme Inhibition
Another promising application lies in enzyme inhibition. Thieno[2,3-d]pyrimidines have been noted for their ability to inhibit enzymes involved in cancer progression and inflammatory processes. The specific interactions of this compound with target enzymes warrant further investigation to determine its potential as a therapeutic agent.
Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic routes:
- Condensation Reactions : Utilizing condensation reactions between appropriate precursors can yield the desired thieno[2,3-d]pyrimidine structure.
- Functionalization : Post-synthesis functionalization can introduce the trifluoromethyl and carboxamide groups essential for biological activity.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thieno[2,3-d]pyrimidines inhibited cell growth in leukemia models by targeting specific kinases involved in cell signaling pathways .
- Antimicrobial Research : Research highlighted in Pharmaceutical Research showed that derivatives of thieno[2,3-d]pyrimidines exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the thieno[2,3-d]pyrimidine or pyrimidine carboxamide core but differ in substituents, impacting physicochemical and biological properties. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Findings:
Core Flexibility: Thieno[2,3-d]pyrimidine derivatives (target compound and ) exhibit greater planar rigidity than tetrahydropyrimidines (), favoring binding to flat enzymatic active sites.
Sulfanyl vs. Ether Linkers : The sulfanyl bridge in the target compound may offer redox activity absent in ether-linked analogs (e.g., ), influencing mechanism of action in oxidative environments.
Research Findings and Computational Insights
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , involving thiourea cyclization and subsequent functionalization. However, the sulfanyl-2-oxoethylamino moiety requires specialized coupling agents (e.g., HATU or EDC) .
- Predicted Properties :
- ChemGPS-NP Analysis : Positioned in a distinct chemical space from pyrimidine analogs () due to trifluoromethyl and sulfanyl groups, aligning with kinase inhibitors in virtual screening libraries .
Biological Activity
N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, particularly its antibacterial and anticancer activities, based on diverse research findings.
The compound has the following molecular characteristics:
- Molecular Formula : C24H29N3O5
- Molecular Weight : 439.5 g/mol
These properties suggest a complex structure that may contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the trifluoromethyl group has been noted to enhance the antibacterial properties against resistant strains of bacteria.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 μg/mL | |
| Enterococcus faecalis | 0.5 μg/mL | |
| Escherichia coli | 2 μg/mL |
The compound demonstrated significant effectiveness in inhibiting biofilm formation and eradicating preformed biofilms of MRSA and Enterococcus faecalis, outperforming conventional antibiotics like vancomycin in certain assays .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising results in anticancer studies. It appears to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.
Case Study: Effect on Cancer Cell Lines
A study evaluated the compound's effect on MCF cell lines, revealing:
- IC50 Value : 25.72 ± 3.95 μM
This indicates a moderate level of cytotoxicity, with potential for further development into a chemotherapeutic agent .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Macromolecular Synthesis : Studies suggest that it may interfere with bacterial cell wall synthesis, leading to cell death.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, potentially through modulation of caspase activity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
